3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It is also known as 3-Bromo-5-azaindole .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is C7H4BrClN2 . It includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Bromodomain Inhibition
Pyrrolopyridines have been studied for their potential as bromodomain inhibitors, which can play a role in regulating gene expression. This application could be relevant in the context of cancer research and epigenetics .
Antidiabetic Activity
Compounds with a pyrrolopyridine moiety have been investigated for their antidiabetic properties, which could make them candidates for the development of new antidiabetic drugs .
Antimycobacterial Properties
There is evidence that pyrrolopyridines may possess antimycobacterial activity, suggesting a possible role in combating bacterial infections .
Antiviral Applications
The structural features of pyrrolopyridines might confer antiviral capabilities, potentially making them useful in the creation of antiviral medications .
Antitumor Activities
Pyrrolopyridines have been evaluated for their antitumor effects, indicating their potential use in cancer treatment strategies .
FGFR Inhibition
Some pyrrolopyridine derivatives have been designed as fibroblast growth factor receptor (FGFR) inhibitors, which could be significant in cancer therapy due to the role of FGFR in cell proliferation and survival .
properties
IUPAC Name |
3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACITGQBOLOMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694643 | |
Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1167056-96-3 | |
Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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